5-azido-1,3-dimethyl-1H-pyrazole
CAS No.: 1909316-92-2
Cat. No.: VC2600483
Molecular Formula: C5H7N5
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909316-92-2 |
|---|---|
| Molecular Formula | C5H7N5 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 5-azido-1,3-dimethylpyrazole |
| Standard InChI | InChI=1S/C5H7N5/c1-4-3-5(7-9-6)10(2)8-4/h3H,1-2H3 |
| Standard InChI Key | XCEARUQZMJUBQD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N=[N+]=[N-])C |
| Canonical SMILES | CC1=NN(C(=C1)N=[N+]=[N-])C |
Introduction
Structural Properties and Characteristics
Chemical Identity and Physical Properties
5-Azido-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core with two methyl substituents at positions 1 and 3, and an azido group (-N₃) at position 5. The compound follows the molecular formula C₅H₇N₅, resulting from the substitution of the hydroxyl group in the precursor 1,3-dimethyl-1H-pyrazol-5-ol (C₅H₈N₂O) with an azido functionality. This substitution significantly changes the molecule's electronic and steric properties while introducing additional nitrogen atoms into the structure.
Structural Features and Electronic Properties
The compound's structure combines the electron-rich pyrazole ring with the electron-withdrawing azido group, creating a unique electronic distribution. The azido functionality exists as a linear arrangement of three nitrogen atoms (N=N=N) with resonance structures that distribute negative charge. This electronic configuration influences the compound's reactivity patterns, particularly in cycloaddition reactions where the terminal nitrogen can act as a nucleophile. The methyl groups at positions 1 and 3 provide steric protection and influence the electron density distribution within the pyrazole ring system.
Spectroscopic Characteristics
The spectroscopic profile of 5-azido-1,3-dimethyl-1H-pyrazole presents distinctive features that aid in its identification and characterization. In infrared spectroscopy, the azido group typically exhibits a strong asymmetric stretching vibration around 2100-2160 cm⁻¹, serving as a diagnostic marker for successful azide incorporation. The 1H NMR spectrum would be expected to display signals for the two methyl groups, with the N-methyl group typically appearing more downfield compared to the C-methyl group due to the deshielding effect of the directly attached nitrogen atom.
Synthesis and Preparation Methods
Direct Nucleophilic Substitution
The primary synthetic route to 5-azido-1,3-dimethyl-1H-pyrazole involves direct nucleophilic substitution of the hydroxyl group in 1,3-dimethyl-1H-pyrazol-5-ol with an azide source. The most common procedure utilizes sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures. This reaction proceeds through nucleophilic attack of the azide anion at the 5-position, displacing the hydroxyl group after suitable activation. The reaction conditions typically involve heating at 80°C for approximately 12 hours, yielding the desired product with approximately 68% efficiency.
Table 1: Reaction Conditions for Synthesis of 5-Azido-1,3-dimethyl-1H-pyrazole
| Precursor | Reagent | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-ol | NaN₃ | DMF | 80°C | 12 h | 68% |
Alternative Synthetic Approaches
While direct substitution represents the most straightforward approach, alternative synthetic strategies might involve:
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Conversion of 1,3-dimethyl-1H-pyrazol-5-ol to a better leaving group intermediate (such as tosylate, mesylate, or halide) prior to azide introduction, potentially improving yields and reducing reaction times.
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Direct functionalization of the pyrazole core through regioselective C-H activation methodologies, though this approach typically requires sophisticated catalyst systems and precise reaction control.
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Building the pyrazole scaffold with the azido functionality already in place, through cyclization reactions of suitable azido-containing precursors.
Chemical Reactivity and Transformations
Click Chemistry Applications
The azido functionality in 5-azido-1,3-dimethyl-1H-pyrazole makes it an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." This reaction allows the compound to serve as a building block for constructing more complex molecular architectures through formation of 1,2,3-triazole linkages. The regiospecific nature of these reactions typically produces 1,4-disubstituted triazoles under copper catalysis, while ruthenium catalysts can selectively generate 1,5-disubstituted derivatives.
Table 2: Representative Click Chemistry Reactions of 5-Azido-1,3-dimethyl-1H-pyrazole
| Alkyne Partner | Catalyst System | Solvent | Conditions | Expected Product | Application Domain |
|---|---|---|---|---|---|
| Terminal alkynes | Cu(I) salts, sodium ascorbate | H₂O/t-BuOH | RT, 24h | 1,4-disubstituted triazoles | Bioconjugation |
| Internal alkynes | [Ru(Cp*)Cl(PPh₃)₂] | Toluene | 60°C, 12h | 1,5-disubstituted triazoles | Material science |
| Strained cyclooctynes | None (SPAAC) | PBS buffer | pH 7.4, RT | Fused triazole systems | Biological imaging |
Thermal Decomposition and Nitrene Chemistry
Under thermal conditions, 5-azido-1,3-dimethyl-1H-pyrazole can undergo nitrogen loss to generate a reactive nitrene intermediate. This highly reactive species can participate in various transformations including:
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C-H insertion reactions leading to cyclic structures
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Addition to olefins forming aziridines
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Rearrangement processes yielding amino-functionalized products
These reactions expand the synthetic utility of the compound beyond conventional click chemistry applications, enabling access to nitrogen-containing heterocycles with diverse structural features.
Reduction to Amine Derivatives
The azido group can undergo selective reduction to generate 5-amino-1,3-dimethyl-1H-pyrazole, a versatile building block for further functionalization. Multiple reduction methods are applicable:
Table 3: Reduction Methods for Converting 5-Azido-1,3-dimethyl-1H-pyrazole to the Corresponding Amine
| Reduction Method | Reagent System | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | RT, 1-3 atm | Mild, high yield | Sensitive to catalyst poisons |
| Staudinger reduction | PPh₃, then H₂O | RT to 50°C | Selective, anhydrous | Phosphine oxide byproduct |
| Metal hydride reduction | NaBH₄, NiCl₂ | 0°C to RT | Functional group tolerance | Careful temperature control required |
Applications in Research and Development
Pharmaceutical Research Applications
Analytical Characterization Methods
Spectroscopic Identification
The characterization of 5-azido-1,3-dimethyl-1H-pyrazole typically involves complementary spectroscopic techniques:
Table 4: Spectroscopic Characterization of 5-Azido-1,3-dimethyl-1H-pyrazole
| Technique | Expected Key Features | Diagnostic Value |
|---|---|---|
| FTIR | Strong azide band (2100-2160 cm⁻¹) | Confirmation of azide incorporation |
| ¹H NMR | Methyl signals (typically δ 2.1-2.4 and 3.6-3.8 ppm) | Verification of methyl substituents |
| ¹³C NMR | Characteristic carbon shifts for C3, C4, C5 positions | Structural confirmation |
| UV-Vis | Absorption maxima reflecting π-π* transitions | Electronic structure information |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation | Molecular weight verification |
Crystallographic Studies
X-ray crystallography provides definitive structural information about 5-azido-1,3-dimethyl-1H-pyrazole, including:
Chromatographic Methods
For purity assessment and reaction monitoring, various chromatographic techniques are applicable:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Gas Chromatography (GC) for volatile derivatives or reaction monitoring
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Thin-Layer Chromatography (TLC) for reaction progress monitoring
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Flash chromatography for purification procedures
| Condition | Expected Stability | Decomposition Products | Mitigation Strategy |
|---|---|---|---|
| Ambient temperature | Moderately stable | Nitrogen gas, nitrene intermediates | Store refrigerated |
| Light exposure | Potentially photosensitive | Nitrene-derived products | Amber containers |
| Acidic conditions | Unstable | Hydrazoic acid, amines | Avoid strong acids |
| Basic conditions | Variable stability | Triazoles (via dimerization) | Monitor carefully |
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